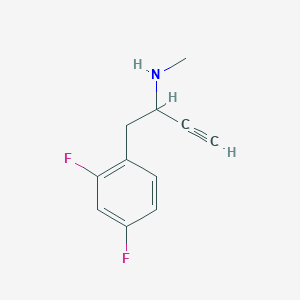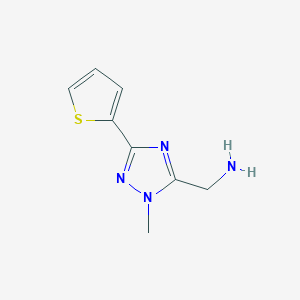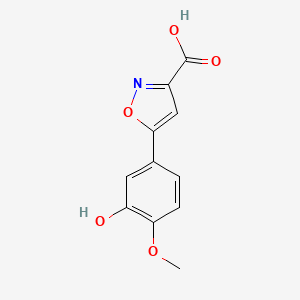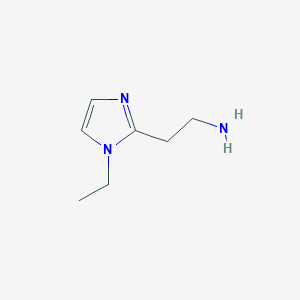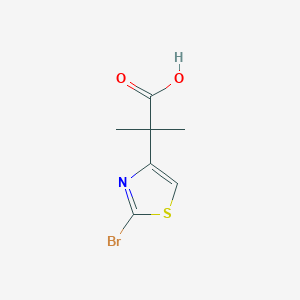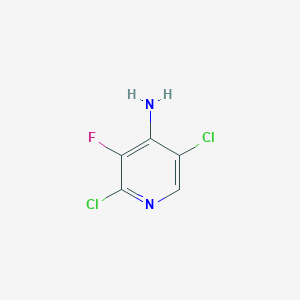
2,5-Dichloro-3-fluoropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3-fluoropyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C5H3Cl2FN2. This compound is characterized by the presence of chlorine and fluorine substituents on a pyridine ring, which imparts unique chemical and physical properties. It is commonly used in various chemical syntheses and has applications in medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-fluoropyridin-4-amine typically involves the fluorination of 2,5-dichloropyridine followed by amination. One common method includes the reaction of 2,5-dichloropyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting 2,5-dichloro-3-fluoropyridine is then subjected to amination using ammonia gas or an amine source under controlled conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substituted Pyridines: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Pyridines: Compounds with altered oxidation states.
Coupled Products: Complex aromatic compounds formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3-fluoropyridin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.
Agrochemicals: The compound is used in the synthesis of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is employed in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of electron-withdrawing groups like chlorine and fluorine enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or disrupt cellular processes, resulting in therapeutic or pesticidal effects .
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloro-4-fluoropyridine: Similar structure but lacks the amino group.
2,6-Dichloro-3-fluoropyridin-4-amine: Differently substituted pyridine with similar reactivity.
3,5-Dichloro-2,4,6-trifluoropyridine: Contains additional fluorine atoms, leading to different chemical properties
Uniqueness: 2,5-Dichloro-3-fluoropyridin-4-amine is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct reactivity and biological activity. Its amino group allows for further functionalization, making it a versatile intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C5H3Cl2FN2 |
|---|---|
Molekulargewicht |
180.99 g/mol |
IUPAC-Name |
2,5-dichloro-3-fluoropyridin-4-amine |
InChI |
InChI=1S/C5H3Cl2FN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) |
InChI-Schlüssel |
ZLPBJSIRTQUYPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


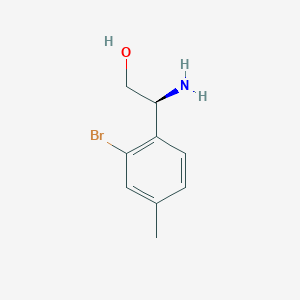
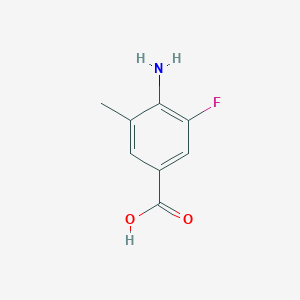
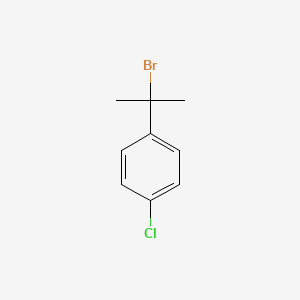
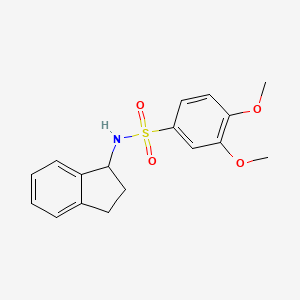
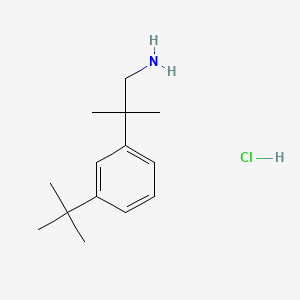
![(2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B15318750.png)
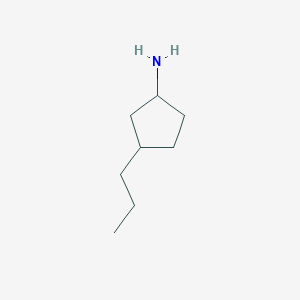
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one](/img/structure/B15318759.png)
